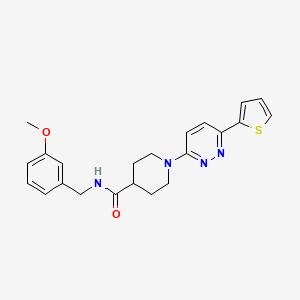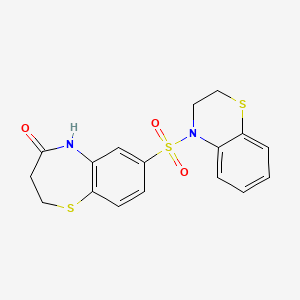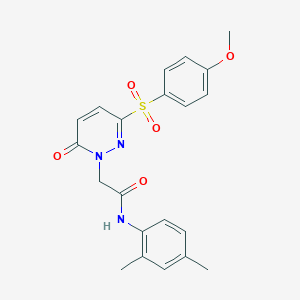![molecular formula C24H36N4O4S B11265572 4-((1-(2-(isopentylamino)-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl)-N-isopropylcyclohexane-1-carboxamide](/img/structure/B11265572.png)
4-((1-(2-(isopentylamino)-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl)-N-isopropylcyclohexane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1-{[(3-METHYLBUTYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL)METHYL]-N-(PROPAN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound with a unique structure that combines elements of thienopyrimidine and cyclohexane carboxamide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-{[(3-METHYLBUTYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL)METHYL]-N-(PROPAN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine ring system.
Attachment of the Carbamoylmethyl Group:
Formation of the Cyclohexane Carboxamide Moiety: The final step involves the coupling of the thienopyrimidine derivative with the cyclohexane carboxamide under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine ring.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Various substitution reactions can occur, especially at the carbamoylmethyl and cyclohexane carboxamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industry, it might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 4-[(1-{[(3-METHYLBUTYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL)METHYL]-N-(PROPAN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core may play a crucial role in binding to these targets, while the carbamoylmethyl and cyclohexane carboxamide groups could modulate the compound’s overall activity and selectivity.
類似化合物との比較
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.
Cyclohexane Carboxamides: Compounds with similar cyclohexane carboxamide moieties but different core structures.
Uniqueness
What sets 4-[(1-{[(3-METHYLBUTYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL)METHYL]-N-(PROPAN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE apart is its unique combination of structural elements, which may confer distinct chemical and biological properties not observed in other similar compounds.
特性
分子式 |
C24H36N4O4S |
|---|---|
分子量 |
476.6 g/mol |
IUPAC名 |
4-[[1-[2-(3-methylbutylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propan-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H36N4O4S/c1-15(2)9-11-25-20(29)14-27-19-10-12-33-21(19)23(31)28(24(27)32)13-17-5-7-18(8-6-17)22(30)26-16(3)4/h10,12,15-18H,5-9,11,13-14H2,1-4H3,(H,25,29)(H,26,30) |
InChIキー |
UEKOFQHBIDSCQE-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCNC(=O)CN1C2=C(C(=O)N(C1=O)CC3CCC(CC3)C(=O)NC(C)C)SC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{6-[(3,4-Dimethylphenyl)sulfonyl]pyridin-3-yl}[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B11265509.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-1-methylpiperidine-2-carbohydrazide](/img/structure/B11265517.png)
![4-Methyl-1-({3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)piperidine](/img/structure/B11265523.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11265529.png)

![4-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)thiomorpholine](/img/structure/B11265531.png)

![N-(3-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B11265544.png)
![N-{3-[1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11265548.png)
![3-(2,3-dimethoxyphenyl)-5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11265550.png)

![N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B11265564.png)

